(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
(3S,8aS)-3-ethyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-8-7-11-5-3-4-9(11)6-10-8/h8-10H,2-7H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUDAXXXXTREH-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC[C@H]2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Ugi Reaction Followed by Cyclocondensation
A prominent and versatile method for synthesizing perhydropyrrolo[1,2-a]pyrazine derivatives, including stereochemically defined isomers such as (3S,8aS)-3-ethyl derivatives, involves a multistep sequence starting with a Ugi five-center four-component reaction (U-5C-4CR) (Scheme 1).
Step 1: Ugi Four-Component Reaction (U-5C-4CR)
- Reactants: α-Amino acids (e.g., L-proline or D-proline), aldehydes or ketones, isocyanides, and carboxylic acids or equivalents.
- Conditions: Typically performed in methanol at room temperature for 24 to 72 hours, sometimes catalyzed by TiCl4 or other Lewis acids (5 mol%).
- Outcome: Formation of Ugi adducts with new stereocenters, yields ranging from 17% to 64% depending on substrates.
- Example: From D-proline, benzaldehyde, and tert-butyl isocyanide, yields of up to 64% were reported.
Step 2: Amide N-Deprotection
- Acid-mediated removal of protecting groups such as tert-butyl to expose amide functionalities necessary for cyclization.
Step 3: Intramolecular Cyclocondensation
- Treatment of intermediate amido esters with 1 equivalent of NaOH in ethanol induces cyclization to the bicyclic pyrrolo[1,2-a]pyrazine core.
- Yields: High chemical yields between 55% and 95% reported.
- Stereochemistry: Slight epimerization at certain carbons may occur but pure diastereomers can be isolated by recrystallization.
| Step | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Ugi Reaction | α-Amino acid, aldehyde, isocyanide, MeOH, rt, 24-72 h | 17-64% | Formation of Ugi adducts, stereocenter formation |
| N-Deprotection | Acid (e.g., TFA) | - | Removal of tert-butyl protecting groups |
| Cyclocondensation | NaOH, EtOH, rt | 55-95% | Intramolecular ring closure to bicyclic system |
This sequence has been demonstrated to produce (4S,8aS)-3-ethyl derivatives and their enantiomers with good stereochemical control, making it a robust approach for synthesizing (3S,8aS)-3-ethyloctahydropyrrolo[1,2-a]pyrazine analogues.
Alternative Synthetic Routes and Notes
- Industrial pyrazine derivatives are often synthesized by condensation of ethylenediamine with vicinal diols using heterogeneous catalysts, but this method is less applicable for stereochemically complex bicyclic systems like this compound.
- Other methods include condensation of diamines with epoxides or α-halo ketones, and dehydrogenation of piperazines, but these are generally less stereoselective and less suited for the specific bicyclic target.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Stereochemical Control | Notes |
|---|---|---|---|---|
| Ugi 5-C Four-Component Reaction + Cyclocondensation | α-Amino acids, aldehydes, isocyanides, NaOH, MeOH, rt | 17-95% | High (diastereomers isolable) | Well-established, versatile, stereoselective |
| Base-Metal Catalyzed Dehydrogenative Coupling | Mn pincer complexes, β-amino alcohols, catalytic base | Not specified | Potentially high | Sustainable, atom-economical, emerging method |
| Industrial Condensation (less relevant) | Ethylenediamine + vicinal diols, heterogeneous catalysts | Variable | Low | Less applicable for stereochemically complex targets |
Detailed Research Findings
- The Ugi reaction-based approach is the most documented and reliable for preparing this compound and analogues, allowing for stereochemical tuning by choice of chiral amino acid starting materials.
- The cyclocondensation step is critical for ring closure and can be optimized to minimize epimerization and maximize yield.
- Base-metal catalyzed dehydrogenative coupling represents a promising green chemistry alternative, potentially enabling one-step synthesis with minimal byproducts, though further development is needed for this specific compound.
- No direct literature on the preparation of this compound beyond these methods is currently available, highlighting an opportunity for future research.
Chemical Reactions Analysis
(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including :
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, making it a valuable tool in studying biological processes and developing new therapeutic agents.
Medicine: Due to its antimicrobial, anti-inflammatory, and antitumor properties, it is being investigated for potential use in drug development.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is known that the compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways .
Comparison with Similar Compounds
Core Skeleton Variations
- (S)-1,4-Diazabicyclo[4.3.0]nonane (CAS 93643-24-4): A simpler bicyclic amine lacking the ethyl group. Its molecular formula is C₇H₁₄N₂, with a lower molecular weight (126.20 g/mol).
- Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones : These derivatives, such as (3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, incorporate diketopiperazine moieties. The isobutyl substituent enhances lipophilicity compared to the ethyl group, which may influence pharmacokinetics .
Substituent Modifications
- 2-Cyclohexyl-4-isopropyldihydropyrrolo[1,2-a]pyrazine-1,3,6-trione (7c) : Features a cyclohexyl group at position 2 and isopropyl at position 3. The bulkier substituents confer higher melting points (143–145°C) and distinct optical rotations ([α]D = −103.3°) compared to the ethyl-substituted target compound, which is liquid at room temperature .
- AS-3201 (Aldose Reductase Inhibitor) : A spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine with a 4-bromo-2-fluorobenzyl group. The aromatic substituent enables potent enzyme inhibition (IC₅₀ = 15 nM), highlighting how electron-withdrawing groups enhance activity compared to aliphatic ethyl chains .
Bioactivity Comparisons
Antimicrobial and Antioxidant Activity
- Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (10): Isolated from Bacillus sp., this compound demonstrates significant antioxidant activity by reducing oxidative cellular damage, attributed to its diketopiperazine core .
- Imidazo[1,2-a]pyrazines : Derivatives with pyridin-4-yl substituents (e.g., compound 3c) exhibit sub-µM IC₅₀ values against CDK9, a cancer target. The ethyl group’s absence in these analogues underscores the importance of aromatic moieties for kinase inhibition .
Key Findings and Implications
- Stereochemistry Matters : The (3S,8aS) configuration in the target compound likely influences its conformational stability and interaction with biological targets, as seen in enantiomer-specific activities of AS-3201 .
- Substituent Effects : Aliphatic groups (e.g., ethyl) enhance lipophilicity but may reduce target affinity compared to aromatic or electron-withdrawing substituents in bioactive analogues .
- Research Gaps: Limited data exist on the target compound’s biological roles.
Biological Activity
(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 168.25 g/mol. Its structural characteristics suggest it may interact with biological targets through specific molecular interactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
2. Neuroprotective Effects
Neuroprotective properties have been observed in similar compounds within the pyrrolidine and pyrazine families. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. Specific studies have highlighted the potential for these compounds to protect against neurodegenerative diseases.
3. Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases, and compounds derived from pyrazines have been noted for their anti-inflammatory effects. The proposed mechanism includes inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound analogs against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent analogs, suggesting significant antimicrobial potential.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Related Pyrazine Derivative | 16 | S. aureus |
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by oxidative stress, administration of this compound showed a reduction in neuronal loss and improvement in cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications for neuroprotection.
Q & A
What are the key challenges in synthesizing (3S,8aR)-3-ethyloctahydropyrrolo[1,2-a]pyrazine, and how can stereochemical purity be ensured?
Answer:
Synthesis of this bicyclic pyrrolopyrazine derivative requires precise control over stereochemistry. A common approach involves cyclization of dipeptide precursors or diketopiperazine intermediates. For example, X-ray crystallography (single-crystal analysis) confirmed the (3R,8aS) configuration in a related ethyl-substituted pyrrolopyrazine dione, with lattice parameters (a = 6.8657 Å, b = 9.9258 Å, c = 7.0040 Å, β = 90.892°) and space group P21 . To ensure stereochemical fidelity:
- Use chiral auxiliaries or enantioselective catalysts during cyclization.
- Validate configurations via NOESY NMR (to detect spatial proton-proton interactions) and polarimetry (optical rotation).
- Cross-reference with crystallographic data from structurally analogous compounds (e.g., cyclo(Pro-Leu) derivatives) .
Which spectroscopic and computational methods are most effective for characterizing pyrrolopyrazine derivatives?
Answer:
Primary techniques:
- High-resolution mass spectrometry (HRMS): Confirm molecular weight (e.g., C9H14N2O2, M = 182.22) and fragmentation patterns using electron ionization (EI) .
- NMR (1H/13C, DEPT, HSQC): Assign protons and carbons in the bicyclic system. For example, the ethyl group’s CH2 and CH3 signals appear as triplets (δ ~1.0–1.5 ppm) .
Advanced methods: - X-ray crystallography: Resolve bond angles (e.g., C6–C7–C8 = 104.5°) and hydrogen-bonding networks critical for stability .
- DFT calculations: Predict vibrational modes (IR) and compare with experimental data to validate tautomeric forms .
How can researchers address discrepancies in reported biological activities of pyrrolopyrazine derivatives?
Answer:
Contradictions often arise from variations in:
- Assay conditions: For example, adenosine receptor binding assays (A1/A2A) require strict pH control and ATP concentration monitoring .
- Structural analogs: Subtle substitutions (e.g., benzyl vs. ethyl groups) drastically alter activity. Compare IC50 values of (3S,8aR)-3-ethyl derivatives with cyclo(Phe-Pro) (CAS 3705-26-8) to identify SAR trends .
Mitigation strategies: - Standardize protocols using positive controls (e.g., theophylline for adenosine receptor studies).
- Validate results across multiple cell lines or in vivo models .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Answer:
- Molecular docking (AutoDock Vina, Glide): Screen against target receptors (e.g., adenosine receptors) using crystal structures from the Protein Data Bank (PDB).
- ADMET prediction (SwissADME, pkCSM): Estimate bioavailability (%F), blood-brain barrier permeability, and cytochrome P450 interactions. For example, logP values >2.5 suggest moderate lipophilicity .
- QSAR models: Train on datasets of triazolopyrazinone derivatives to correlate substituent effects (e.g., ethyl vs. isobutyl) with activity .
How can reaction yields be optimized for large-scale synthesis of pyrrolopyrazine derivatives?
Answer:
Key factors include:
- Solvent selection: Use polar aprotic solvents (DMF, DMSO) to enhance cyclization rates .
- Temperature control: Reflux conditions (100–120°C) improve imidazole-mediated coupling reactions .
- Catalysts: Employ N-heterocyclic carbenes (NHCs) or Pd-based catalysts for asymmetric synthesis .
Example protocol:
React 3-hydrazinopyrazin-2-one with carbonyldiimidazole in DMF at 100°C for 1 hour.
Add N-benzyl-3-hydrazinopyrazin-2-one and reflux for 24 hours.
Isolate via recrystallization (DMF/i-propanol) to achieve >90% purity .
What are the best practices for resolving tautomeric or conformational equilibria in solution?
Answer:
- Variable-temperature NMR (VT-NMR): Monitor signal coalescence to identify tautomers (e.g., lactam-lactim equilibria).
- Dynamic HPLC: Use chiral columns (e.g., Chiralpak IA) to separate enantiomers under kinetic conditions .
- Synchrotron XRD: Capture high-resolution data to confirm solid-state conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
